molecular formula C23H28N2O5S B11078289 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11078289
M. Wt: 444.5 g/mol
InChI Key: QNGIUJBJJZIDJG-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including an ester, an amide, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Ester Group: The ester group is introduced via esterification, typically using ethanol and an acid catalyst.

    Amidation: The amide groups are introduced through a reaction with appropriate amines, such as cyclohexylamine and 2-methoxybenzoyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its unique structure and biological activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Amide-Containing Compounds: Molecules with similar amide groups but different core structures.

    Ester-Containing Compounds: Compounds with ester groups but different aromatic rings.

The uniqueness of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-15-10-6-5-7-11-15)31-22(18)25-20(26)16-12-8-9-13-17(16)29-3/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

QNGIUJBJJZIDJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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